- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one)

943749-58-4 structure
상품 이름:8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
CAS 번호:943749-58-4
MF:C9H8BrNO
메가와트:226.06992149353
MDL:MFCD24387058
CID:3032317
PubChem ID:59300361
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one 화학적 및 물리적 성질
이름 및 식별자
-
- 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- ZB0314
- 8-bromo-1,4-dihydroisoquinolin-3(2H)-one
- MFCD24387058
- SCHEMBL1948839
- 8-bromo-2,4-dihydro-1H-isoquinolin-3-one
- DTXSID801276511
- SY263243
- CS-0062216
- 8-Bromo-1,4-dihydro-2H-isoquinolin-3-one
- DB-208102
- HTSMLQVNWVZSLU-UHFFFAOYSA-N
- AKOS023824104
- 943749-58-4
- SCHEMBL1848440
- F53178
- KS-9157
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
-
- MDL: MFCD24387058
- 인치: 1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
- InChIKey: HTSMLQVNWVZSLU-UHFFFAOYSA-N
- 미소: O=C1CC2C(=C(C=CC=2)Br)CN1
계산된 속성
- 정밀분자량: 224.97893g/mol
- 동위원소 질량: 224.97893g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 0
- 복잡도: 195
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 29.1Ų
- 소수점 매개변수 계산 참조값(XlogP): 1.4
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A449874-100mg |
8-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943749-58-4 | 97% | 100mg |
$259.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-200mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 200mg |
1334.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y0996652-1g |
8-Bromo-1,4-dihydro-2H-isoquinolin-3-one |
943749-58-4 | 95% | 1g |
$510 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
2003CNY | 2021-05-07 | |
Chemenu | CM424321-1g |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-50mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 50mg |
444.0CNY | 2021-07-15 | |
Aaron | AR00LJ8D-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
$184.00 | 2025-02-28 | |
1PlusChem | 1P00LJ01-250mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 250mg |
$418.00 | 2025-03-01 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02789-5g |
8-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-58-4 | 95% | 5g |
$1440 | 2023-09-07 | |
eNovation Chemicals LLC | Y1050517-500mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 500mg |
$660 | 2025-02-20 |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
참조
Synthetic Routes 2
반응 조건
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
참조
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 3
반응 조건
참조
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Synthetic Routes 4
반응 조건
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
참조
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Synthetic Routes 5
반응 조건
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
참조
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Synthetic Routes 6
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Raw materials
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preparation Products
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one 관련 문헌
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one) 관련 제품
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- 561014-69-5(1H-Purin-2-amine, 6-[(3-bromophenyl)methoxy]-)
- 2171806-71-4((4-chloro-3-methylphenyl)methyl(2-chloropropyl)methylamine)
추천 공급업체
atkchemica
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

순결:99%
재다:5g
가격 ($):2142.0